2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their significant biological activities, including anticancer, antiviral, and antibacterial properties .
Preparation Methods
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4,6-diaminopyrimidine with a suitable thiol reagent to form the sulfanyl derivative. This intermediate is then reacted with N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant inhibitory activity against various biological targets, including enzymes and receptors.
Medicine: It has shown potential as an anticancer, antiviral, and antibacterial agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound inhibits the activity of these targets, leading to the disruption of essential biological pathways. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis .
Comparison with Similar Compounds
Similar compounds to 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide include:
Pyrimethamine: An antimalarial drug that also inhibits dihydrofolate reductase.
Trimethoprim: An antibiotic that targets bacterial dihydrofolate reductase.
Iclaprim: Another antibiotic with a similar mechanism of action.
The uniqueness of this compound lies in its dual activity against both cancer cells and infectious agents, making it a versatile compound for therapeutic development .
Properties
Molecular Formula |
C11H15N7OS2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H15N7OS2/c1-2-3-9-17-18-11(21-9)16-8(19)5-20-10-14-6(12)4-7(13)15-10/h4H,2-3,5H2,1H3,(H,16,18,19)(H4,12,13,14,15) |
InChI Key |
YTFXNZOOCIRHSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
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